2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide
Description
This compound (CAS: 894557-90-5) features a spiro[indoline-3,2'-thiazolidine] dione core with a 3,4-dimethylphenyl substituent at the 3'-position of the thiazolidine ring and an m-tolylacetamide group linked to the indoline nitrogen (Fig. 1). Its molecular formula is C27H25N3O3S, with a molecular weight of 471.6 g/mol . The spiro architecture merges indoline’s rigidity with the thiazolidinedione’s hydrogen-bonding capacity, making it structurally distinct among heterocyclic acetamides.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-7-6-8-20(13-17)28-24(31)15-29-23-10-5-4-9-22(23)27(26(29)33)30(25(32)16-34-27)21-12-11-18(2)19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNFUYHFUNHZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide (CAS Number: 894557-30-3) is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that suggest various biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.6 g/mol. The structure features a dioxospiro framework combined with an indoline ring and a thiazolidine moiety, which are critical for its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.6 g/mol |
| CAS Number | 894557-30-3 |
| LogP | 5.3283 |
| Polar Surface Area | 52.789 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of the compound, particularly its effectiveness against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines.
Efficacy Against Cancer Cell Lines
In vitro studies have shown that the compound exhibits promising results with IC50 values as low as:
- PC-3 Prostate Cancer Cell Line: IC50 = 0.67 µM
- HCT-116 Colon Cancer Cell Line: IC50 = 0.80 µM
- ACHN Renal Cancer Cell Line: IC50 = 0.87 µM
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes: Studies suggest that it may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: The compound has shown potential in triggering programmed cell death in malignant cells.
- Cell Cycle Arrest: It may interfere with the normal progression of the cell cycle, preventing cancer cells from dividing.
Study 1: In Vitro Characterization
A comprehensive study conducted by Arafa et al. (2023) evaluated various derivatives of similar compounds, including our target compound, for their anticancer activity using MTT assays. The study reported significant cytotoxic effects across multiple cancer types, reinforcing the potential of dioxospiro compounds in therapeutic applications.
Study 2: Molecular Docking Studies
Molecular docking studies indicated strong binding affinities between the compound and target proteins associated with cancer pathways, suggesting a rational basis for its observed biological activities. These findings were supported by computational analyses that predicted favorable interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and properties of the target compound and related analogs:
Key Observations:
Fluorine Substitution: Analog 2’s 4-fluorophenyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small size . Heterocyclic Modifications: Analog 4 replaces the acetamide with a benzo[d]thiazole-thioether moiety, significantly boosting antibacterial activity (MIC: 8 µg/mL against S. aureus) .
Spiro Core Variations :
- The acetic acid substituent in Analog 3 introduces a carboxylate group, enabling salt formation and improved aqueous solubility .
- Methyl groups in the target compound and Analog 2 increase steric bulk, which may hinder binding to certain enzymes but enhance selectivity for hydrophobic pockets .
Biological Activity Trends: Thiazole-containing analogs (e.g., Analog 4) exhibit broader biological activities due to thiazole’s role in mimicking endogenous molecules (e.g., thiamine) . Chlorophenyl-substituted compounds (Analogs 1 and 3) are often intermediates in synthesizing polyimides or enzyme inhibitors, suggesting the target compound could serve similar roles .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing spiro[indoline-3,2'-thiazolidin] derivatives like this compound?
- Answer: A common approach involves cyclocondensation reactions between thiourea derivatives and maleimides or isatin analogs under reflux in glacial acetic acid. For example, heating 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimides in acetic acid yields spiro-thiazolidine products, monitored via TLC and purified via recrystallization (e.g., ethanol/water mixtures) . Modifications to substituents (e.g., nitro, chloro, or fluoro groups on isatin) can influence yield and selectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer: Combine analytical techniques:
- TLC for reaction monitoring .
- NMR (1H/13C) to confirm regiochemistry and spirocyclic conformation.
- X-ray crystallography for absolute stereochemical assignment, as demonstrated for analogous spirooxindole-thiazolidine hybrids .
- HPLC-MS to verify purity (>95%) and molecular weight .
Q. What in vitro biological screening approaches are applicable for this compound?
- Answer: Prioritize assays based on structural analogs. For example, spiro-thiazolidines are often screened for antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition assays (e.g., against bacterial DNA gyrase) . Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) is critical before advancing to in vivo studies.
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of spiro[indoline-3,2'-thiazolidin] derivatives?
- Answer: Diastereoselectivity depends on steric and electronic factors. For example, electron-withdrawing groups (e.g., nitro on isatin) increase electrophilicity at the carbonyl, favoring specific transition states. Solvent polarity (e.g., acetic acid vs. DMF) and reaction temperature also modulate selectivity. Evidence shows yields up to 90% with chloro-substituted isatins under optimized conditions .
Q. What mechanistic insights explain contradictions in bioactivity data for structurally similar compounds?
- Answer: Discrepancies may arise from:
- Solubility differences: Hydrophobic substituents (e.g., m-tolyl) reduce aqueous solubility, impacting assay reliability. Use DMSO vehicles with <1% final concentration .
- Metabolic instability: Thiazolidine diones are prone to ring opening in physiological conditions. Stabilize via prodrug strategies or structural rigidification .
- Off-target effects: Screen against related enzymes (e.g., kinase panels) to identify selectivity cliffs.
Q. How can computational methods guide SAR studies for this compound?
- Answer:
- Docking simulations: Model interactions with target proteins (e.g., bacterial enzymes) using PubChem 3D conformers .
- QSAR modeling: Correlate substituent properties (Hammett σ, logP) with bioactivity data. For example, electron-donating groups on the indoline ring may enhance antibacterial potency .
- ADMET prediction: Tools like SwissADME predict bioavailability and toxicity risks early in optimization .
Q. What strategies resolve low yields in large-scale synthesis?
- Answer:
- Recrystallization optimization: Use solvent mixtures (e.g., DMF/acetic acid) to improve crystal quality and reduce impurities .
- Flow chemistry: Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Catalytic additives: Trace acetic anhydride or Lewis acids (e.g., ZnCl₂) accelerate ring-closure steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
